molecular formula C18H18Cl2N4O2S B11240981 1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

Cat. No.: B11240981
M. Wt: 425.3 g/mol
InChI Key: GWWWTSIGJGXDMU-UHFFFAOYSA-N
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Description

1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves multiple steps, starting with the preparation of the triazole and thiadiazine rings. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent. Additionally, it has been investigated for its potential use as an enzyme inhibitor and antiviral agent .

Mechanism of Action

The mechanism of action of 1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[5-Butanoyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one stands out due to its unique combination of triazole and thiadiazine rings. Similar compounds include other triazolothiadiazines, which may have different substituents or structural variations. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological activities .

Properties

Molecular Formula

C18H18Cl2N4O2S

Molecular Weight

425.3 g/mol

IUPAC Name

1-[5-butanoyl-6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C18H18Cl2N4O2S/c1-3-5-14(25)17-16(11-7-8-12(19)13(20)9-11)24(15(26)6-4-2)23-10-21-22-18(23)27-17/h7-10H,3-6H2,1-2H3

InChI Key

GWWWTSIGJGXDMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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